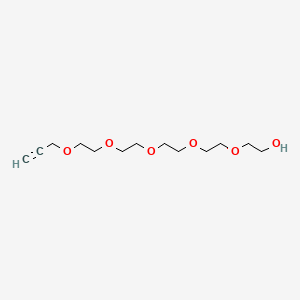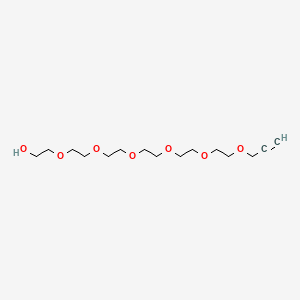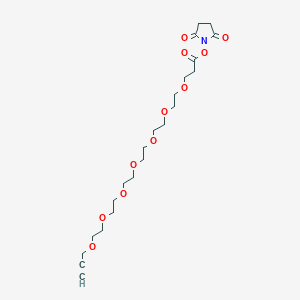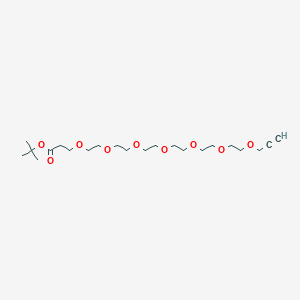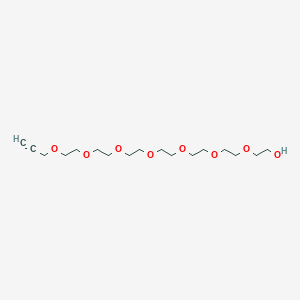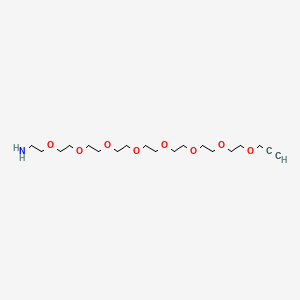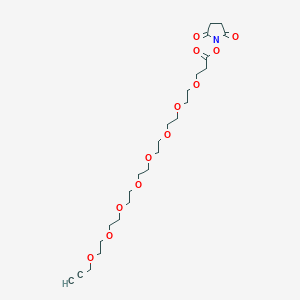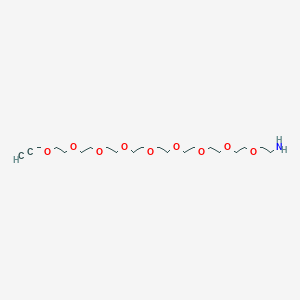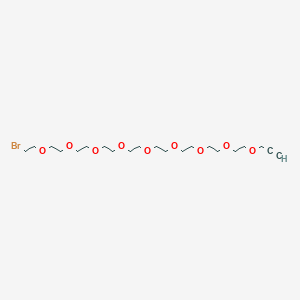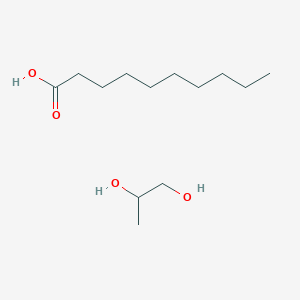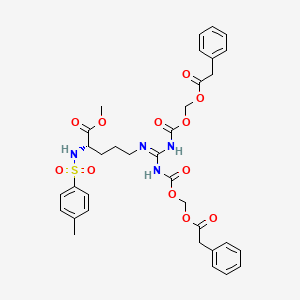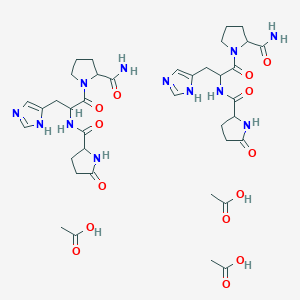
PXS-5153A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exhibits rapid onset of action and has been investigated for its potential to reduce crosslinks and ameliorate fibrosis .
PXS-5153A: is a potent, selective, and orally active dual inhibitor of lysyl oxidase-like 2/3 enzymes (LOXL2/LOXL3).
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for PXS-5153A are not readily available in the literature.
- industrial production methods likely involve specialized chemical processes to achieve high purity and yield.
Chemical Reactions Analysis
- PXS-5153A undergoes enzymatic inhibition by targeting LOXL2 and LOXL3.
- Common reagents and conditions used in its synthesis remain undisclosed, but further research may reveal additional insights.
- Major products formed during its synthesis are not explicitly documented.
Scientific Research Applications
Chemistry: PXS-5153A’s role in chemical research lies primarily in its enzymatic inhibition properties.
Biology: It may impact cellular processes related to fibrosis and collagen crosslinking.
Medicine: Investigating its therapeutic potential for fibrotic diseases is an active area of study.
Industry: this compound could find applications in drug development and tissue engineering.
Mechanism of Action
- PXS-5153A exerts its effects by inhibiting LOXL2 and LOXL3 enzymatic activity.
- These enzymes play crucial roles in collagen crosslinking and fibrosis.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- PXS-5153A’s uniqueness lies in its dual inhibition of LOXL2 and LOXL3.
- Similar compounds include other LOX inhibitors, but none with precisely the same profile.
Properties
IUPAC Name |
3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNGJNTNAUITD-ULPVBNQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of PXS-5153A and how does it affect fibrosis?
A1: this compound is a dual inhibitor of lysyl oxidase like-2 (LOXL2) and LOXL3 enzymes [, ]. These enzymes play a crucial role in fibrosis by initiating the crosslinking of collagen, a major component of the extracellular matrix. this compound directly interacts with LOXL2/3 and blocks their enzymatic activity, thereby reducing the formation of collagen crosslinks. This reduction in crosslinking leads to decreased collagen deposition, ultimately ameliorating fibrosis and improving organ function.
Q2: What are the key findings from preclinical studies on this compound in models of fibrosis?
A2: Preclinical studies utilizing this compound have demonstrated its therapeutic potential in various fibrosis models:
- Liver Fibrosis: In both carbon tetrachloride-induced and streptozotocin/high fat diet-induced liver fibrosis models, this compound administration resulted in reduced disease severity and improved liver function. These improvements were accompanied by a decrease in collagen content and collagen crosslinks in the liver [].
- Myocardial Infarction: Treatment with this compound after myocardial infarction led to improved cardiac output, suggesting its potential in mitigating cardiac fibrosis and improving heart function [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
